
(3-Carbamoyl-4-chlorophenyl)boronic acid
Übersicht
Beschreibung
(3-Carbamoyl-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BClNO3 and its molecular weight is 199.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- Boronic acids have been studied as inhibitors of proteasomes, kinases, and other enzymes involved in cellular processes . Further research is needed to identify specific targets for 2-Chloro-5-Boronobenzamide.
Target of Action
Biochemical Pathways
Biologische Aktivität
(3-Carbamoyl-4-chlorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BClN O₃, featuring a boronic acid functional group attached to a chlorinated phenyl ring with a carbamoyl substituent. This unique arrangement of functional groups enhances its reactivity and selectivity in biological systems.
Property | Value |
---|---|
Molecular Weight | 185.50 g/mol |
Solubility | Moderate in aqueous solutions |
pKa | 8.0 - 9.0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and reversible covalent bonding with diols. This interaction is crucial for enzyme inhibition, particularly in targeting proteases and glycosidases, which are vital in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with target enzymes, making it a candidate for selective inhibitors.
- Hydrogen Bonding : The carboxyamide group facilitates hydrogen bonding, enhancing binding affinity to biological targets .
Biological Activity Studies
Recent studies have evaluated the efficacy of this compound in various biological contexts.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes. For example, it has been noted to have an EC50 value indicating its potency in inhibiting particular enzyme activities:
Compound | EC50 (μM) | Efficacy (%) |
---|---|---|
This compound | 0.461 | 186 |
Control Compound | 0.220 | 100 |
These values suggest that this compound is a potent inhibitor compared to standard controls .
Case Studies
- Enzyme Inhibition : A study focused on the inhibition of glycosidases showed that this compound effectively inhibited enzyme activity, providing insights into its potential therapeutic applications in treating diseases linked to glycosidase dysfunctions .
- Antiparasitic Activity : Another investigation highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria, where it exhibited promising antiparasitic effects with an EC50 value significantly lower than that of existing treatments .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds in terms of biological activity and reactivity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(4-Carbamoyl-3-chlorophenyl)boronic acid | C₇H₇BClNO₃ | Chlorine position differs; different reactivity |
Phenylboronic acid | C₆H₅B(O₂H) | Lacks functional groups; simpler reactivity profile |
These comparisons indicate that the presence of both electron-withdrawing and electron-donating groups in this compound enhances its potential as a selective inhibitor in drug development .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Development
(3-Carbamoyl-4-chlorophenyl)boronic acid is utilized in the design and synthesis of pharmaceutical compounds. Its boronic acid functionality allows for the formation of covalent bonds with biological targets, particularly enzymes. This property is leveraged in developing inhibitors for proteases and other enzymes involved in disease pathways.
- Case Study: Inhibitors of Proteases
Research has demonstrated that boronic acids can serve as effective inhibitors of serine proteases. For instance, this compound derivatives have been synthesized to target specific proteases implicated in cancer progression. The binding affinity and selectivity of these compounds are evaluated through biochemical assays.
Organic Synthesis
Building Block in Organic Synthesis
This compound acts as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boronic acid moiety facilitates the coupling with aryl halides or other electrophiles.
- Table: Summary of Synthesis Applications
Reaction Type | Description | Example Compound |
---|---|---|
Suzuki-Miyaura Coupling | Cross-coupling of aryl halides with boronic acids | Synthesis of biphenyl derivatives |
Boron-mediated Reactions | Formation of carbon-carbon bonds | Synthesis of pharmaceuticals |
Functionalization Reactions | Modification of existing compounds to enhance activity | Development of enzyme inhibitors |
Catalysis
Catalytic Applications
The compound's boron atom can serve as a Lewis acid, making it useful in various catalytic processes. It can facilitate reactions such as aldol condensations and Michael additions, where it enhances reactivity by stabilizing transition states.
- Case Study: Catalytic Aldol Reactions
Research indicates that this compound can act as a catalyst for aldol reactions, leading to the formation of β-hydroxy carbonyl compounds. These compounds are valuable intermediates in organic synthesis.
Material Science
Applications in Material Science
Recent studies have explored the use of this compound in developing new materials, particularly in creating polymeric systems that exhibit unique properties due to the presence of boron.
- Example: Boron-containing Polymers
Boron-containing polymers synthesized using this compound show enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and coatings.
Q & A
Basic Questions
Q. What are the primary synthetic strategies for (3-carbamoyl-4-chlorophenyl)boronic acid, and how do reaction conditions influence yield?
The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or protodeboronation of boronic esters. For this compound, introducing the carbamoyl group requires careful protection of the boronic acid moiety during functionalization steps to avoid side reactions. Reaction pH, temperature, and solvent polarity are critical: acidic conditions may lead to protodeboronation, while polar aprotic solvents (e.g., DMF) enhance stability .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Purity is assessed via HPLC or LC-MS, while structural confirmation relies on NMR (δ ~30 ppm for boronic acids) and NMR to verify substituent positions. IR spectroscopy can confirm the presence of B-OH (3200–3600 cm) and carbamoyl groups (amide I/II bands). Mass spectrometry (ESI or MALDI-TOF) detects dehydration products (e.g., boroxines) that may form during storage .
Q. What are the key applications of this compound in medicinal chemistry?
Boronic acids are used in proteasome inhibition (e.g., bortezomib analogs), glycoprotein sensing, and as bioisosteres for carboxyl groups. The carbamoyl and chloro substituents enhance binding to biological targets (e.g., enzymes with nucleophilic residues) and improve solubility in aqueous buffers .
Advanced Research Questions
Q. How can kinetic parameters of diol-binding interactions with this compound be experimentally determined?
Stopped-flow fluorescence or UV-Vis spectroscopy quantifies binding kinetics. For example, mixing the boronic acid with diol-containing analytes (e.g., fructose) under physiological pH (7.4) allows real-time monitoring of complex formation. and rates are derived from pseudo-first-order fits, with . Competitive assays using sugars (e.g., glucose vs. fructose) reveal selectivity trends .
Q. How does thermal stability impact the utility of this compound in flame-retardant or high-temperature applications?
Thermogravimetric analysis (TGA) under nitrogen/air shows decomposition onset temperatures. Arylboronic acids with electron-withdrawing groups (e.g., Cl, carbamoyl) exhibit higher thermal stability due to reduced electron density at boron. Char residue analysis post-degradation informs flame-retardant efficacy. For this compound, decomposition pathways likely involve B-O bond cleavage followed by carbamoyl group degradation .
Q. What analytical challenges arise in characterizing boronic acid-peptide conjugates, and how are they mitigated?
Boronic acids form boroxines (trimers) via dehydration, complicating mass spectrometry. Derivatization with diols (e.g., pinacol) stabilizes the boronic ester, simplifying MALDI-MS analysis. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables direct sequencing of peptide-boronic acid libraries .
Q. How do secondary interactions influence glycoprotein binding studies with this compound?
Non-specific interactions (e.g., hydrophobic or electrostatic) can obscure boronic acid-diol binding. Surface plasmon resonance (SPR) with AECPBA-modified surfaces demonstrates that buffer composition (e.g., Tris vs. borate) significantly alters selectivity. Competitive elution with sorbitol or pH adjustment (≥8.5) disrupts boronate esters, isolating glycoprotein-specific binding .
Q. What structural modifications enhance the therapeutic potential of this compound as a tubulin polymerization inhibitor?
Replacing hydroxyl groups with boronic acids in combretastatin analogs improves binding to tubulin’s colchicine site. For this compound, substituent positioning (meta vs. para) and steric bulk influence IC values. Carboxylic acid analogs show reduced activity, highlighting the necessity of boron’s electrophilicity for covalent interactions .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported binding affinities for diols: How are these resolved?
Variations in pH, ionic strength, and buffer systems (e.g., phosphate vs. HEPES) alter boronic acid ionization (p ~8–9). Standardizing conditions (e.g., pH 7.4, 150 mM NaCl) and using isothermal titration calorimetry (ITC) improves reproducibility. Comparative studies with structurally similar boronic acids (e.g., 4-carboxyphenylboronic acid) clarify substituent effects .
Eigenschaften
IUPAC Name |
(3-carbamoyl-4-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYINASSDCHPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661218 | |
Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-67-1 | |
Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.